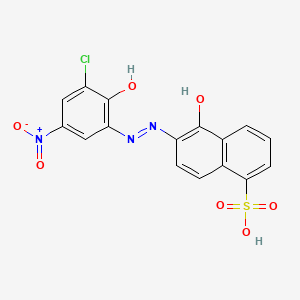
6-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid is a complex organic compound known for its vibrant color properties. It is often used in dye and pigment industries due to its stability and intense coloration. The compound is characterized by the presence of azo (-N=N-) linkage, which is responsible for its chromophoric properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-2-hydroxy-5-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-hydroxynaphthalene-1-sulphonic acid under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its intense coloration.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mecanismo De Acción
The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in dyeing processes, the compound interacts with fabric fibers through hydrogen bonding and van der Waals forces, leading to strong adherence and vibrant coloration.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-5-((3-nitrophenyl)azo)benzoic acid
- 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid
- 7-Amino-3-((3-chloro-2-hydroxy-5-nitrophenyl)diazenyl)-4-hydroxy-2-naphthalenesulfonic acid
Uniqueness
6-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid stands out due to its unique combination of functional groups, which impart specific chemical properties such as high stability, intense coloration, and versatility in various chemical reactions. Its chloro and nitro substituents also provide additional sites for further chemical modifications, enhancing its applicability in different fields.
Propiedades
Número CAS |
83784-14-9 |
|---|---|
Fórmula molecular |
C16H10ClN3O7S |
Peso molecular |
423.8 g/mol |
Nombre IUPAC |
6-[(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C16H10ClN3O7S/c17-11-6-8(20(23)24)7-13(16(11)22)19-18-12-5-4-9-10(15(12)21)2-1-3-14(9)28(25,26)27/h1-7,21-22H,(H,25,26,27) |
Clave InChI |
PLPTZWWIXGTJFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])Cl)O)C(=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


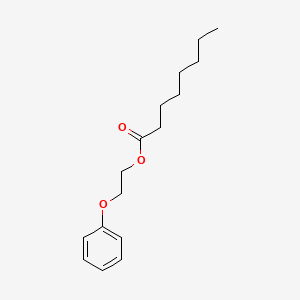

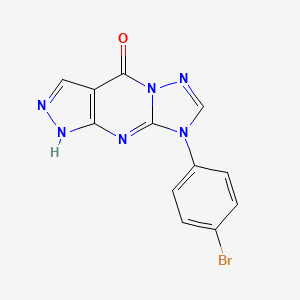
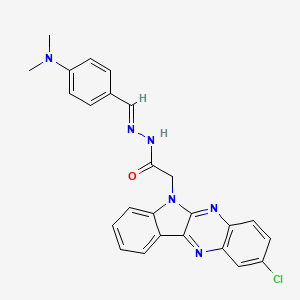
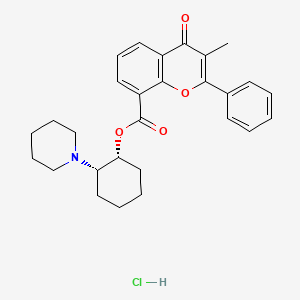
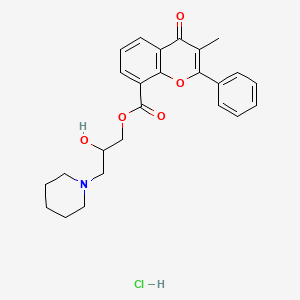

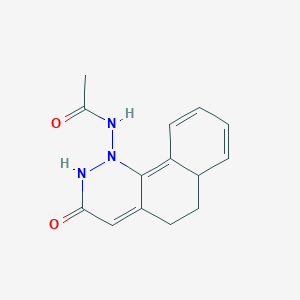
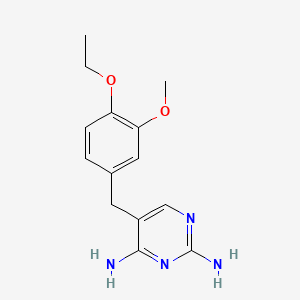
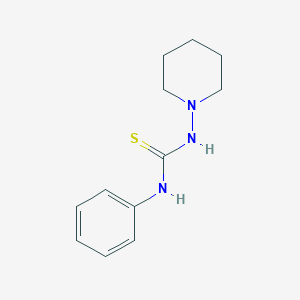


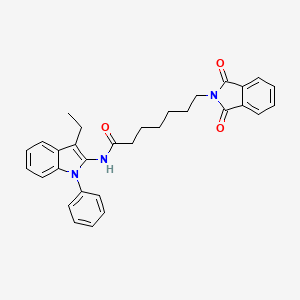
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)
